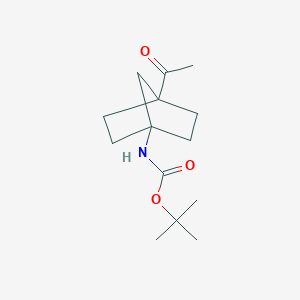
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dibromophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dibromophenoxy)acetamide is a chemical compound that has been synthesized for its potential applications in scientific research. This compound belongs to the family of amides and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dibromophenoxy)acetamide is not fully understood. However, it has been shown to interact with certain enzymes and receptors in the body, leading to changes in their activity. This compound has been used to study the mechanism of action of enzymes such as acetylcholinesterase and carbonic anhydrase.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in vitro. It has been shown to inhibit the activity of certain enzymes and receptors in the body. However, its effects in vivo are not well understood.
Advantages and Limitations for Lab Experiments
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dibromophenoxy)acetamide has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. It has also been used as a tool compound to investigate the mechanism of action of certain enzymes and receptors. However, its limitations include its potential toxicity and lack of understanding of its effects in vivo.
Future Directions
There are several future directions for the study of N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dibromophenoxy)acetamide. One direction is to investigate its potential as a therapeutic agent for certain diseases. Another direction is to study its effects in vivo and its potential toxicity. Additionally, this compound can be used as a building block in the synthesis of other compounds with potential biological activity. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesis Methods
The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dibromophenoxy)acetamide involves the reaction of 2-(2,4-dibromophenoxy)acetic acid with 2-amino-2-methyl-1-propanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with cyanogen bromide to form the final compound.
Scientific Research Applications
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dibromophenoxy)acetamide has been studied for its potential applications in scientific research. It has been used as a tool compound to investigate the mechanism of action of certain enzymes and receptors. It has also been used as a building block in the synthesis of other compounds with potential biological activity.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dibromophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Br2N2O2/c1-9(2)14(3,8-17)18-13(19)7-20-12-5-4-10(15)6-11(12)16/h4-6,9H,7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBFTVILJWCVJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=C(C=C(C=C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine](/img/structure/B2675750.png)
![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-furansulfonyl chloride](/img/structure/B2675752.png)
![2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2675755.png)

![5-(3-fluoro-4-methylphenyl)-1-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2675757.png)
![(2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2675758.png)







